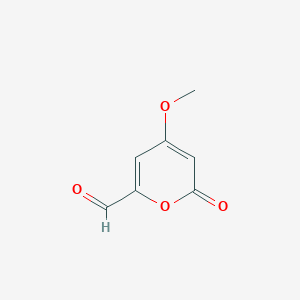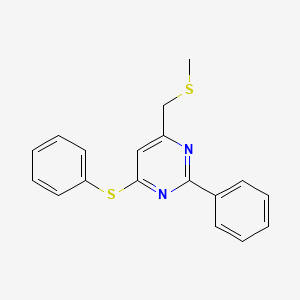
4-((Methylsulfanyl)methyl)-2-phenyl-6-(phenylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Molecular Structure and Conformation
Research on compounds with similar structures has revealed insights into their molecular conformations and interactions. For example, studies have shown that the crystal structure of certain dissymmetric compounds reveals unusual folded conformations due to intramolecular interactions, highlighting the significance of molecular architecture in determining the physical and chemical properties of these compounds (Avasthi et al., 2003).
Spectroscopic Properties and Theoretical Analysis
Spectroscopic investigations, including FT-IR and FT-Raman, alongside vibrational assignments and molecular docking studies, have been conducted on related compounds. These studies provide a deeper understanding of the equilibrium geometry, electronic structure, and potential chemotherapeutic applications based on their inhibitory activity against specific targets (Alzoman et al., 2015).
Synthesis and Reactions
The synthesis and reactions of pyrimidine derivatives have been explored, indicating a broad range of chemical transformations that these compounds can undergo. These studies lay the groundwork for developing novel compounds with potential applications in medicinal chemistry and materials science (Briel et al., 2002).
Cyclooxygenase-2 Inhibitors
Research into pyrimidine-based compounds as cyclooxygenase-2 (COX-2) inhibitors demonstrates their potential in the development of anti-inflammatory and analgesic drugs. The structure-activity relationship studies of these compounds could lead to new therapeutic agents with improved efficacy and safety profiles (Swarbrick et al., 2009).
Optical and Electronic Properties
The exploration of thiopyrimidine derivatives has shown significant interest due to their optical and electronic properties. Such studies are crucial for the development of materials with applications in nonlinear optics (NLO) and optoelectronics, providing insights into the design of high-performance materials (Hussain et al., 2020).
Future Directions
properties
IUPAC Name |
4-(methylsulfanylmethyl)-2-phenyl-6-phenylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S2/c1-21-13-15-12-17(22-16-10-6-3-7-11-16)20-18(19-15)14-8-4-2-5-9-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNJGKQDLVMCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


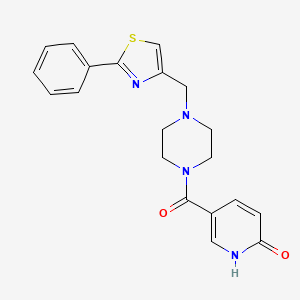
![4,5-dichloro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2558426.png)
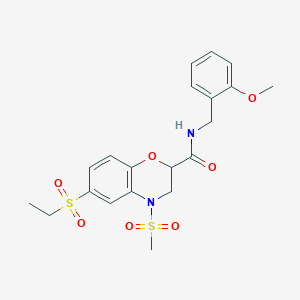
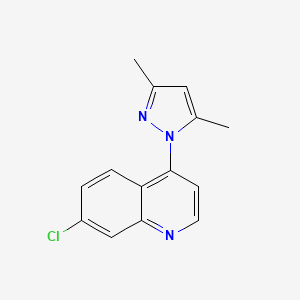
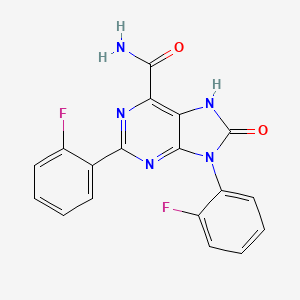
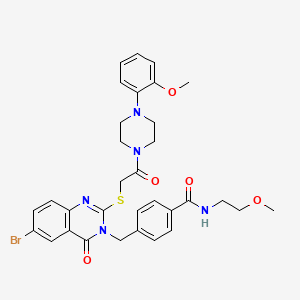
![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2558436.png)
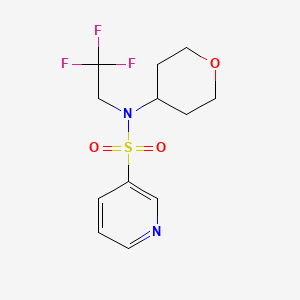
![3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2558438.png)
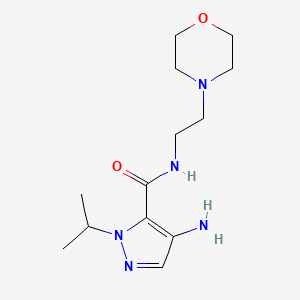
![Methyl 2-(3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B2558443.png)
![N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2558444.png)
